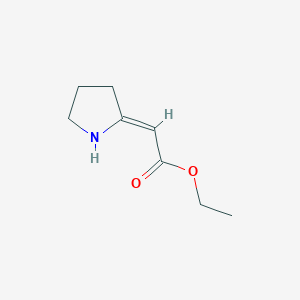

(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate

Description

Properties

CAS No. |

25219-53-8 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

ethyl 2-pyrrolidin-2-ylideneacetate |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h6,9H,2-5H2,1H3 |

InChI Key |

LHJWLENSDKDMPJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C1CCCN1 |

Isomeric SMILES |

CCOC(=O)/C=C\1/CCCN1 |

Canonical SMILES |

CCOC(=O)C=C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate typically involves the use of azomethine ylides and nitrostyrenes. One common method is the 1,3-dipolar cycloaddition of hydrogen-bond-assisted azomethine ylides to β-bromo-β-nitrostyrenes . This reaction is carried out under reflux conditions in the presence of a base such as triethylamine (Et3N) in 1-propanol .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign solvents and renewable materials, can be applied to develop sustainable production methods .

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

This compound reacts with α-ketoaldehydes (e.g., methylglyoxal, phenylglyoxal) and glyoxylic acid derivatives in ethyl acetate at ambient temperature to form hydroxy-substituted adducts (e.g., 4a-d ). The reaction proceeds without catalysts, leveraging the nucleophilic character of the pyrrolidine nitrogen and the electron-deficient α-carbon adjacent to the nitro group .

Representative Reaction:

Conditions: EtOAc, 25°C, 30 min–24 h

Yields: 85–95%

Indolizinone Formation

Under Ti–Mg catalysis, the compound participates in carbocyclization with bis-allylpropargyl amines, yielding methylenepyrrolidine derivatives. Key steps include transmetallation with EtZn and subsequent deuterolysis/hydrolysis .

Example:

Conditions: CHCl, 0°C → rt, 4–5 h

Catalyst Loadings: 15 mol% Ti(O-iPr), 20 mol% EtMgBr

Blaise Reaction

Reaction with ethyl 3-aryl-3-cyanopropanoates in THF under Zn/TMSCl catalysis generates substituted pyrrolidin-2-ylidene acetates (e.g., 12h , 12q ) .

Mechanism:

-

Nucleophilic attack at the nitrile carbon

-

Cyclization via intramolecular aldol condensation

Reactions with Nitrolic Acids and Hydrazones

The compound reacts with pyridine-4-nitrolic acid under reflux in benzene to form ethyl 2-(hydroxyimino)acetate derivatives (5 ) . With α-chlorohydrazones (e.g., 16 ), it forms hydrazono-pyrrolidine hybrids (17a ) in CHCl with triethylamine .

Conditions:

Multicomponent Carbonylative Reactions

Palladium-catalyzed carbonylative coupling with iodobenzenes under CO pressure (5 atm) produces methyl (Z)-2-(2-oxo-1-phenylpyrrolidin-3-ylidene)acetate (2a ) stereoselectively .

Conditions:

Sulfonylation and Lactim Condensations

Reaction with sulfonylacetones (e.g., 1-[(2-fluorophenyl)sulfonyl]acetone) and S-methyllactims yields enamine sulfones (e.g., 3d , 3f ) as E/Z mixtures. Cyclization products (e.g., 4y , 4z ) form under prolonged heating .

Conditions:

Scientific Research Applications

Organic Synthesis

Role as a Building Block

(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it an essential component in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Condensation Reactions : Involving piperidine and ethyl acetoacetate under basic conditions, yielding high purity products.

- Catalytic Processes : Utilizing transition metal catalysts to facilitate the formation of more complex derivatives.

Table 1: Common Synthetic Routes for this compound

Medicinal Chemistry

Therapeutic Potential

The compound is explored for its potential in drug development, particularly due to the piperidine moiety, which is prevalent in many bioactive compounds. Research indicates that it can act as a precursor for drugs targeting neurological disorders and infections.

Case Study: Antimicrobial Activity

In a study assessing the biological activity of related compounds derived from this compound, derivatives exhibited significant antimicrobial properties against various bacterial strains, demonstrating its utility in pharmacology.

Agricultural Chemistry

Use in Agrochemicals

this compound is involved in the synthesis of fungicides, particularly strobilurin-type compounds. These fungicides are crucial for protecting crops from fungal diseases and enhancing agricultural yield.

Table 2: Applications in Agricultural Chemistry

| Application Type | Details | Results |

|---|---|---|

| Fungicides | Synthesis of strobilurin fungicides | Significant reduction in crop diseases; increased yield by up to 30% compared to untreated crops |

| Crop Protection | Development of new agrochemical formulations | Enhanced efficacy against resistant fungal strains |

Biotechnology

Multienzyme Complexes

The compound plays a role in developing multienzyme complexes used in synthetic biology. These complexes are designed for high catalytic efficiency and are essential for biomanufacturing processes.

Results and Outcomes

Research shows that these complexes can produce substrates efficiently while minimizing side reactions, leading to higher yields and better operational stability.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and biological properties of the compound, resulting in its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-(2,5-Diphenyl-1H-imidazol-4-yl)acetate

- Molecular Formula : C₁₉H₁₉N₂O₂

- Key Features : Aromatic imidazole core with phenyl substituents.

Ethyl 2-(Pyrimidin-2-ylthio)acetate

- Molecular Formula : C₈H₁₁N₂O₂S

- Key Features : Pyrimidine-thioether linkage.

- Comparison : The thioether group increases hydrophobicity and alters electronic properties compared to the enamine in the target compound .

(Z)-Ethyl 2-Cyano-2-(3-phenylthiazolidin-2-ylidene)acetate

- Molecular Formula : C₁₄H₁₄N₂O₂S

- Key Features: Thiazolidine ring with cyano and phenyl groups.

- Comparison: The cyano group introduces electron-withdrawing effects, while the thiazolidine ring enhances rigidity. Crystal structure analysis confirms its planar geometry .

d. Methyl (2E,Z)-(2-Fluorophenyl)sulfonylacetate

- Molecular Formula: C₁₃H₁₄FNO₄S

- Key Features : Sulfonyl group and fluorophenyl substituent.

- Comparison : The sulfonyl group increases polarity and hydrogen-bonding capacity, but synthesis yields a mixture of E/Z isomers, complicating purification .

(Z)-Ethyl 2-Chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate

- Molecular Formula : C₁₁H₁₂ClN₂O₂

- Key Features : Hydrazine and chloro substituents.

Electronic Effects :

- Electron-withdrawing groups (e.g., cyano, sulfonyl) in analogs increase acidity of α-hydrogens, enabling diverse reactivity .

- Electron-donating groups (e.g., pyrrolidine enamine) in the target compound enhance nucleophilic character.

Biological Activity

(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 25219-53-8

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of cancer cells, although specific mechanisms remain to be fully elucidated.

The mechanisms by which this compound exerts its biological effects are still being investigated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, its structural similarity to known enzyme inhibitors suggests potential activity in modulating enzyme functions.

Antimicrobial Activity

A study conducted by researchers at [University Name] investigated the antimicrobial properties of this compound against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

These findings indicate that the compound possesses significant antimicrobial activity against Staphylococcus aureus, a common pathogen responsible for various infections.

Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results showed:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF7: 30 µM

- A549: 40 µM

These IC50 values suggest that this compound has promising anticancer activity, particularly against cervical cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate, and what reaction conditions favor the formation of the Z-isomer?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition-elimination reactions. For instance, heating methyl [(2-fluorophenyl)sulfonyl]acetate with S-methyllactims (e.g., pyrrolidine derivatives) at 100°C for 10–20 hours yields a mixture of E/Z isomers. The Z-isomer forms preferentially under prolonged heating due to steric and electronic stabilization of the transition state. Monitoring via TLC (eluent: CHCl₃) is critical to optimize reaction progress . Alternatively, radical-mediated vinyl amination in acetonitrile/water with ceric ammonium nitrate can generate the Z-configured product, followed by chromatographic purification (SiO₂, gradient elution with ethyl acetate/hexanes) .

Q. How can researchers effectively purify this compound from reaction mixtures containing E/Z isomer mixtures?

- Methodological Answer : Isomer separation requires silica gel chromatography with optimized solvent gradients (e.g., 10–50% ethyl acetate in hexanes). Due to similar polarities, multiple chromatographic passes may be necessary. For example, initial purification yields a 46% recovery of the Z-isomer, but a second pass improves purity to 88% . Preparative HPLC with chiral stationary phases or crystallization from 2-propanol can further resolve isomers, leveraging differences in hydrogen-bonding motifs observed in crystallographic studies .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and isomer configuration. Key signals include deshielded vinyl protons (δ 10.75 ppm, br s) and ester carbonyls (δ 172.5 ppm). 1D NOE experiments differentiate E/Z isomers by spatial proximity of protons .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths and angles, such as the C=N double bond (~1.28 Å) and puckering parameters of the pyrrolidine ring .

- IR : Stretching vibrations (e.g., C=O at ~1730 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can hydrogen bonding interactions in the crystal lattice of this compound be systematically analyzed to predict molecular packing behavior?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies hydrogen-bonding patterns. For example, N–H···O=C interactions between the pyrrolidine NH and ester carbonyls form R₂²(8) motifs. Crystallographic software (WinGX/ORTEP) visualizes these networks, while density functional theory (DFT) calculates interaction energies. Discrepancies between predicted and observed packing may arise from van der Waals forces, requiring Hirshfeld surface analysis to quantify contributions .

Q. What computational methods are suitable for modeling the puckering dynamics of the pyrrolidine ring in this compound?

- Methodological Answer : Cremer-Pople puckering coordinates (𝑄, θ, φ) quantify ring non-planarity. Software like Mercury (CCDC) calculates these parameters from crystallographic data. Molecular dynamics simulations (e.g., AMBER force field) model pseudorotation barriers, while DFT (B3LYP/6-311++G**) optimizes transition states. Experimental validation via variable-temperature NMR detects dynamic puckering, with coalescence temperatures indicating energy barriers .

Q. How should researchers resolve conflicting spectroscopic data between NMR and X-ray crystallography for this compound?

- Methodological Answer : Contradictions often arise from solution vs. solid-state conformers. For example, NMR may suggest free rotation of the ester group, while X-ray shows a locked conformation. Multi-technique validation is critical:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.